1,2-Dihydroacenaphthylen-5-ol

Polymer Additives Antioxidants Acenaphthene Derivatives

Researchers requiring a non-mutagenic acenaphthene derivative for synthesizing advanced bisphenolic antioxidants or probing lipoxygenase (LOX) pathways often face a supply bottleneck with precisely substituted 5-hydroxy scaffolds. This compound resolves that pain point as a versatile, commercially available intermediate with a non-mutagenic Ames test profile, in contrast to its mutagenic 5-nitro precursor. - Serves as the critical monomer for creating 4,4′-alkylidenebis(5-acenaphthenols) that outperform conventional antioxidants in polyunsaturated oils by several fold. - Acts as a potent LOX inhibitor, offering a functional switch from the LOX/NF-κB pathway activation seen with acenaphthenequinone. - Its specific LogP of ~3.45 and zero rotatable bonds allow for precise tuning of polymer hydrophobicity and rigidity.

Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
CAS No. 6373-33-7
Cat. No. B11913188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydroacenaphthylen-5-ol
CAS6373-33-7
Molecular FormulaC12H10O
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC2=CC=C(C3=CC=CC1=C23)O
InChIInChI=1S/C12H10O/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,13H,4-5H2
InChIKeyLXFFOCVQYSQIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydroacenaphthylen-5-ol: Compound Overview


1,2-Dihydroacenaphthylen-5-ol (5-Hydroxyacenaphthene) is an organic compound (C₁₂H₁₀O, MW 170.21 g/mol) consisting of an acenaphthene backbone with a hydroxyl (-OH) group at the 5-position . This polycyclic aromatic hydrocarbon derivative is characterized by a predicted logP of ~3.45, zero rotatable bonds, and a polar surface area (PSA) of 20.23 Ų . It serves as a versatile synthetic intermediate and functional monomer, and is commercially available in research quantities with a purity of ≥95-98% .

Why 1,2-Dihydroacenaphthylen-5-ol Is Irreplaceable


The selection of 1,2-Dihydroacenaphthylen-5-ol over its analogs is critical because the precise 5-hydroxy substitution on the rigid acenaphthene framework imparts a unique combination of physicochemical properties and biological activity not found in other acenaphthene derivatives or simple phenols. For instance, parent acenaphthene lacks the reactive hydroxyl handle for derivatization, while 1-acenaphthenol presents a different regioisomeric profile with distinct synthetic utility and biological interactions [1]. Furthermore, the 5-hydroxy derivative exhibits a specific, favorable non-mutagenic profile in the Ames test, a key differentiator from its nitro-substituted precursor, 5-nitroacenaphthene, which is a known mutagen [2]. These differences directly impact synthetic routes, material properties, and safety considerations in procurement and research use.

1,2-Dihydroacenaphthylen-5-ol: Key Differentiating Evidence


Privileged Site for Antioxidant Monomer Synthesis

The 5-hydroxy group on the acenaphthene core is a crucial handle for synthesizing bisphenolic antioxidants with superior performance. In comparative studies on polyunsaturated edible oils, the derivative 4,4′-methylenebis(5-acenaphthenol), synthesized directly from 1,2-Dihydroacenaphthylen-5-ol, exhibited antioxidant potency that was 'several times' greater than that of food-approved, commercially available antioxidants [1].

Polymer Additives Antioxidants Acenaphthene Derivatives

Non-Mutagenicity vs. 5-Nitroacenaphthene in Ames Test

In Salmonella typhimurium Ames assays (strains TA100 and TA98), 1,2-Dihydroacenaphthylen-5-ol (tested as 5-hydroxyacenaphthene) was definitively non-mutagenic, both with and without metabolic activation by S9 Mix [1]. This stands in stark contrast to its precursor, 5-nitroacenaphthene, which was clearly mutagenic under identical conditions [1].

Genotoxicity Metabolism Safety Assessment

Physicochemical Profile for Design and Formulation

1,2-Dihydroacenaphthylen-5-ol possesses a distinct physicochemical profile compared to its parent hydrocarbon and other functionalized analogs, which is crucial for predicting solubility, permeability, and material behavior. It exhibits a calculated ACD/LogP of 3.45 and a topological polar surface area (TPSA) of 20.23 Ų , whereas the parent hydrocarbon acenaphthene has a LogP of 4.04 . The introduction of the hydroxyl group at the 5-position lowers the LogP by 0.59 units, increasing relative hydrophilicity.

Drug Design Physicochemical Properties LogP

Multifaceted Enzyme Inhibition Profile

1,2-Dihydroacenaphthylen-5-ol exhibits a distinct and potent enzyme inhibition profile compared to other acenaphthenes. It is characterized as a 'potent lipoxygenase inhibitor' that interferes with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. The activity against dihydrofolate reductase (DHFR) has also been recorded [2].

Enzyme Inhibition Inflammation Mechanism of Action

1,2-Dihydroacenaphthylen-5-ol: High-Value Applications


Next-Gen Phenolic Antioxidants for Polymers

Procurement for this application is justified by evidence that the 5-hydroxy group serves as the critical synthetic handle for creating bisphenolic antioxidants (e.g., 4,4′-alkylidenebis(5-acenaphthenols)). Studies on polyunsaturated oils demonstrate that these derivatives can outperform existing commercial antioxidants by several fold [1]. For a researcher or formulator seeking a step-change in oxidative stability, 1,2-Dihydroacenaphthylen-5-ol is the essential, non-commodity starting material.

Non-Mutagenic Drug Discovery Intermediates

When building a chemical library or designing a synthetic route where genotoxicity is a concern, the non-mutagenic status of 1,2-Dihydroacenaphthylen-5-ol in the Ames test is a key differentiator [1]. This allows chemists to bypass the mutagenicity associated with the commonly used 5-nitroacenaphthene precursor. This property is particularly valuable for projects targeting anti-inflammatory pathways, given its potent lipoxygenase inhibition profile [2].

Functional Monomers for Advanced Materials

The specific physicochemical profile—namely, a LogP of ~3.45 [1]—makes 1,2-Dihydroacenaphthylen-5-ol a strategic monomer for fine-tuning the polarity, solubility, and optical properties of advanced materials like polymers and resins. For example, this specific balance of hydrophobicity and the rigid acenaphthene core can be leveraged to design new photoresists or organic electronic materials with distinct performance characteristics compared to those derived from more hydrophobic, unfunctionalized acenaphthene [2].

Arachidonic Acid Pathway Modulators

Researchers focused on inflammation, cancer, or metabolic disorders may select this compound based on its unique multi-target enzyme inhibition profile. Unlike acenaphthenequinone, which activates the lipoxygenase/NF-κB pathway, 1,2-Dihydroacenaphthylen-5-ol acts as a potent lipoxygenase inhibitor [1]. This functional switch makes it a valuable chemical tool for deconvoluting pathway biology and exploring alternative therapeutic mechanisms that require LOX inhibition rather than activation [2].

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